molecular formula C9H12FNO2 B13043584 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13043584
M. Wt: 185.20 g/mol
InChI Key: IPHJRVKIDOKTHD-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes both an amino group and a hydroxyl group attached to a propyl chain, along with a fluorophenol moiety. The specific stereochemistry (1S,2R) indicates the spatial arrangement of these groups, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves several steps, starting from commercially available precursors. One common approach is the enantioselective synthesis, which ensures the correct stereochemistry of the final product. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, the synthesis might involve the reduction of a ketone intermediate using a chiral reducing agent to introduce the desired stereochemistry.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can be critical for maintaining the desired stereochemistry. Additionally, the use of enantioselective chromatography can be employed to separate and purify the desired enantiomer from any racemic mixtures that may form during synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol exerts its effects is largely dependent on its interactions with biological targets. The compound’s amino and hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the fluorophenol moiety can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect molecular pathways involved in signal transduction, enzyme activity, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-Amino-2-indanol: This compound shares a similar stereochemistry and functional groups but lacks the fluorophenol moiety.

    (1S,2R)-cis-4-Cyclohexene-1,2-dicarboxylic acid 1-monomethyl ester: Another compound with similar stereochemistry but different functional groups.

Uniqueness

What sets 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol apart is its combination of an amino group, a hydroxyl group, and a fluorophenol moiety, all arranged in a specific stereochemical configuration. This unique structure allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

4-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-8(13)7(10)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

IPHJRVKIDOKTHD-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)F)N)O

Origin of Product

United States

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